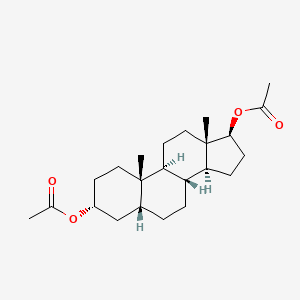
3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane is an organosilicon compound with the molecular formula C6H15ClO3Si. It is a versatile chemical used in various industrial and research applications due to its unique properties, including its ability to form self-assembled monolayers and its reactivity with various substrates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane typically involves the reaction of 3-chloropropyltrimethoxysilane with methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The use of advanced distillation techniques helps in the purification process, removing any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The methoxy groups can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation Reactions: The compound can undergo condensation reactions with other silanes to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions of acids or bases are used as reagents. The reaction conditions include ambient temperature and pressure.
Condensation Reactions: Silanes or silanols are used as reagents, and the reactions are carried out under anhydrous conditions to prevent premature hydrolysis.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different functional groups.
Hydrolysis: Silanols and methanol.
Condensation Reactions: Siloxane polymers and oligomers.
科学的研究の応用
3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a coupling agent in the modification of surfaces.
Biology: Employed in the functionalization of biomolecules and the development of biosensors.
Medicine: Utilized in drug delivery systems and the development of medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability
作用機序
The mechanism of action of 3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane involves its ability to form covalent bonds with various substrates. The compound’s methoxy groups can undergo hydrolysis to form silanols, which can then react with hydroxyl groups on surfaces, forming strong siloxane bonds. This property makes it an effective coupling agent and surface modifier .
類似化合物との比較
Similar Compounds
- 3-Chloropropyltrimethoxysilane
- 3-Chloropropyltriethoxysilane
- 3-Chloropropylmethyldimethoxysilane
Uniqueness
Compared to similar compounds, 3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane offers unique advantages, such as:
- Higher Reactivity : Due to the presence of methoxy groups, which are more reactive than ethoxy groups.
- Versatility : Can be used in a broader range of applications due to its ability to form strong covalent bonds with various substrates.
- Enhanced Stability : Provides better stability in certain applications, making it suitable for long-term use .
特性
CAS番号 |
70900-20-8 |
|---|---|
分子式 |
C8H21ClO2Si2 |
分子量 |
240.87 g/mol |
IUPAC名 |
3-chloropropyl-methoxy-methyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C8H21ClO2Si2/c1-10-13(5,8-6-7-9)11-12(2,3)4/h6-8H2,1-5H3 |
InChIキー |
KICJSWICRQDDPN-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C)(CCCCl)O[Si](C)(C)C |
関連するCAS |
70900-20-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)

